1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine”, often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new alkylaminophenol compound, which can be used as a drug active substance, was synthesized by the Petasis reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the use of heterocyclic scaffolds . These reactions can lead to a variety of bioactive compounds, many of which contain nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.3 g/mol. The compound is typically available in a liquid form .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Key Intermediate in Antibiotic Synthesis : The related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a crucial intermediate in the synthesis of premafloxacin, highlighting its role in developing veterinary antibiotics. The synthesis process involves stereoselective alkylation and Michael addition, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Fleck et al., 2003).
Irreversible Inhibition of Monoamine Oxidase B (MAO-B) : Derivatives of pyrrolidin-3-amine, through processes like N-methylation, can transform from reversible to irreversible inhibitors of MAO-B, a key enzyme in the brain. This transition significantly impacts the development of treatments for neurological conditions, demonstrating the compound's pharmacological potential (Ding & Silverman, 1993).
Cobalt(III) Complex Synthesis : Pyrrolidin-3-amine derivatives have been used to synthesize Cobalt(III) complexes, contributing to the field of coordination chemistry. These complexes, characterized by X-ray diffraction, offer insights into molecular structures and potential applications in catalysis and material science (Amirnasr et al., 2001).
Pharmacological Applications
- κ-Opioid Receptor Antagonism : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a derivative, is a high-affinity antagonist for κ-opioid receptors (KOR), with potential therapeutic implications for treating depression and addiction disorders. This compound's selectivity and efficacy in preclinical models underscore the therapeutic potential of pyrrolidin-3-amine derivatives in neuropsychiatric conditions (Grimwood et al., 2011).
Chemical Reactivity and Derivative Synthesis
- Redox-Annulations : Pyrrolidine derivatives undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This process demonstrates the compound's versatility in synthesizing heterocyclic structures, which are foundational in medicinal chemistry (Kang et al., 2015).
Future Directions
The future directions for “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their potential uses in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its stability and efficacy .
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h2-6,13H,1,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJIQELADCZHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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